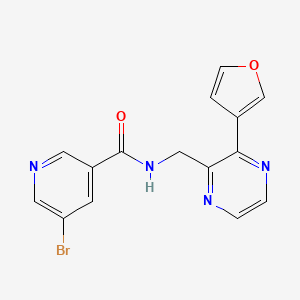
5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide”, a similar compound, “5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides”, was synthesized via a Suzuki cross-coupling reaction of “5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide” with various aryl/heteroaryl boronic acids/pinacol esters .Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Research on compounds structurally related to "5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide" has revealed their potential in antiprotozoal activity. For instance, studies on derivatives of nicotinamidine have shown significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, organisms responsible for diseases such as sleeping sickness and malaria, respectively. These compounds were synthesized through processes involving selective bromination, Suzuki coupling, and hydrogenation, indicating their potential in developing therapeutic agents against protozoal infections (Ismail et al., 2003).
Synthesis of Deuterium‐Labelled Compounds
The synthesis of deuterium-labelled compounds related to "this compound" has been reported, indicating their significance in pharmacokinetic studies. Such compounds enable the tracking of drug metabolism and distribution within biological systems, offering insights into the drug's behavior and its interactions at the molecular level (Ismail & Boykin, 2004).
Antimicrobial Activity
Compounds bearing similarity to the structure of "this compound" have been explored for their antimicrobial properties. Specifically, derivatives of nicotinamide have been synthesized and evaluated against various bacterial and fungal strains, showing promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Patel & Shaikh, 2010).
Enzymatic Inhibition
The inhibition of nicotinamidase from Mycobacterium tuberculosis by related compounds has been studied, highlighting a potential mechanism for combating tuberculosis. Nicotinamidase plays a critical role in the NAD+ salvage pathway, essential for the bacterium's survival and virulence. Inhibitors of this enzyme could serve as a basis for developing novel therapeutic strategies against tuberculosis (Seiner et al., 2010).
Crystal Engineering and Thermodynamics
Studies on the crystal engineering and thermodynamics of compounds similar to "this compound" provide insights into their solid-state properties and interactions. Such research is crucial for understanding the compound's stability, solubility, and formulation strategies for pharmaceutical applications (Jarzembska et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target .
Biochemical Pathways
It’s worth noting that compounds with similar structures can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific information on these aspects, it’s challenging to provide a detailed description of the compound’s effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Propiedades
IUPAC Name |
5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEAAAXXDVUZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
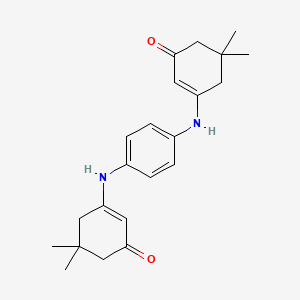
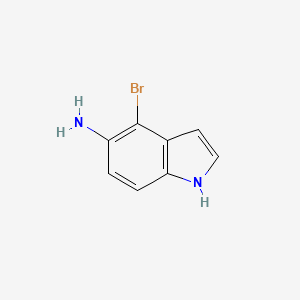
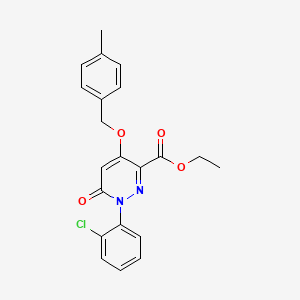

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

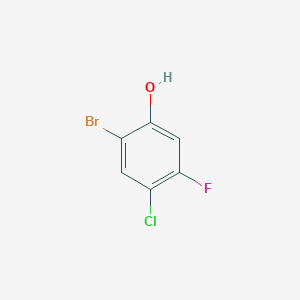
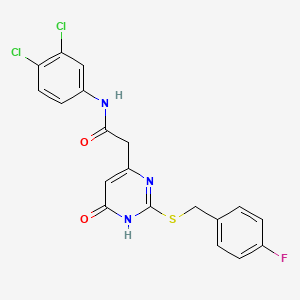

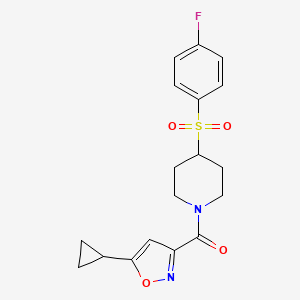
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2875778.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)

![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
